1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with ethyl and methyl groups, and a trifluoromethyl ketone moiety
Preparation Methods
The synthesis of 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring is synthesized through cyclization reactions.
Substitution Reactions: The ethyl and methyl groups are introduced to the pyrrole ring via alkylation reactions.
Introduction of the Trifluoromethyl Ketone Moiety: This step involves the reaction of the substituted pyrrole with a trifluoromethyl ketone precursor under specific conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl ketone moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl ketone moiety is known to interact with active sites of enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:
1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanol: Differing by the presence of a hydroxyl group instead of a ketone.
1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethane: Lacking the ketone functionality.
1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanoic acid: Featuring a carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
144219-84-1 |
---|---|
Molecular Formula |
C9H10F3NO |
Molecular Weight |
205.18 g/mol |
IUPAC Name |
1-(1-ethyl-2-methylpyrrol-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H10F3NO/c1-3-13-5-4-7(6(13)2)8(14)9(10,11)12/h4-5H,3H2,1-2H3 |
InChI Key |
FJJFHXVRXQQJCX-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=C1C)C(=O)C(F)(F)F |
Canonical SMILES |
CCN1C=CC(=C1C)C(=O)C(F)(F)F |
Synonyms |
Ethanone, 1-(1-ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.